Chymopapain

Description

This compound has been reported in Carica papaya with data available.

Structure

3D Structure

Properties

IUPAC Name |

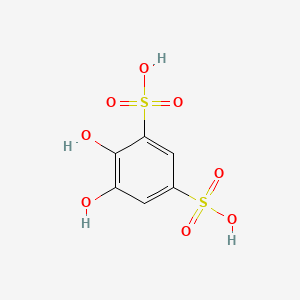

4,5-dihydroxybenzene-1,3-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8S2/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAXVMUWHZHZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O8S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149-45-1 (Parent) | |

| Record name | Tiron free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6043963 | |

| Record name | 4,5-Dihydroxybenzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Chymopapain | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble | |

| Details | Ebata and Yasunobu. 1961. | |

| Record name | Chymopapain | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

149-46-2, 9001-09-6, 149-45-1, 270573-71-2 | |

| Record name | 4,5-Dihydroxy-1,3-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiron free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chymopapain | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,5-Dihydroxybenzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxybenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chymopapain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRON FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/306J0THJ9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chymopapain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029845 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137-182 ºC | |

| Details | Ebata and Yasunobu. 1961. | |

| Record name | Chymopapain | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Chymopapain (EC 3.4.22.6): A Technical Guide to its Classification, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of chymopapain, a cysteine protease derived from Carica papaya latex. It details the enzyme's classification, including its designation under the Enzyme Commission (EC) numbering system as EC 3.4.22.6. The document summarizes key biochemical and physical properties, outlines the catalytic mechanism of action common to papain-like proteases, and provides detailed experimental protocols for its purification and enzymatic activity assessment. Visual workflows and diagrams are included to illustrate key processes, serving as a comprehensive resource for professionals in research and drug development.

Enzyme Classification and Nomenclature

This compound is a proteolytic enzyme classified as a cysteine protease (or thiol protease).[1] It belongs to the papain-like protease (PLCP) group and is systematically identified by the Enzyme Commission number EC 3.4.22.6 .[1] This classification places it in the hydrolase class of enzymes that act on peptide bonds, specifically utilizing a nucleophilic cysteine thiol in its catalytic mechanism.[1]

-

Class: 3 (Hydrolases)

-

Sub-class: 3.4 (Acting on peptide bonds - peptidases)

-

Sub-sub-class: 3.4.22 (Cysteine endopeptidases)

-

Serial Number: 6

The enzyme is known by several synonyms, including this compound A, this compound B, and this compound S, which arose from early observations of charge heterogeneity during chromatographic separation.[2] However, molecular cloning has revealed the existence of multiple isoforms with minor amino acid differences.[2]

Biochemical and Physical Properties

This compound shares significant sequence identity (58%) with papain, another major protease from papaya latex, but exhibits distinct properties.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| EC Number | 3.4.22.6 | [1] |

| Source | Carica papaya (Papaya) latex | [1] |

| Molecular Weight | ~23.8 kDa (Zymogen), ~27 kDa (Mature Enzyme) | [3] |

| Amino Acid Residues | 352 (Zymogen), 218 (Mature Enzyme) | [3],[2] |

| Isoelectric Point (pI) | 10.2 - 10.6 | [2],[4] |

| Optimal pH | Broad, centered around 7.0; active over pH 3.5-10 depending on the substrate | [2],[3] |

| Catalytic Triad (B1167595) | Cys159, His293, Asn313 | [3],[5] |

| Extinction Coefficient (ε₂₈₀) | 36,000 - 42,600 M⁻¹cm⁻¹ | [2],[2] |

| Kinetic Parameters | Highly substrate-dependent. For synthetic substrates, kcat/Km values are generally lower than papain but similar to other proteases like actinidin.[3] |

Catalytic Mechanism

As a cysteine protease, this compound utilizes a catalytic triad composed of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues in its active site to hydrolyze peptide bonds.[3][5] The reaction proceeds via a two-step mechanism involving a covalent thioester intermediate.

-

Acylation: The thiol group of the active site Cys-159 is deprotonated by the imidazole (B134444) ring of His-293, which is oriented by Asn-313.[3][5] The now nucleophilic thiolate anion attacks the carbonyl carbon of the substrate's peptide bond, forming a tetrahedral intermediate. This intermediate collapses, releasing the C-terminal portion of the peptide and forming a covalent acyl-enzyme (thioester) intermediate.[3]

-

Deacylation: A water molecule enters the active site and is activated by the His-293 residue. The activated water attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the N-terminal portion of the peptide (the second product), and regenerating the free, active enzyme.

Experimental Protocols

Purification of this compound from Papaya Latex

This protocol describes a common multi-step procedure for isolating this compound from raw papaya latex, involving precipitation and chromatographic techniques.[3]

Materials:

-

Fresh or spray-dried Carica papaya latex

-

Extraction Buffer: 50 mM Phosphate buffer, pH 7.0, containing 1 mM EDTA

-

Ammonium Sulfate ((NH₄)₂SO₄), solid

-

96% Ethanol (B145695), chilled

-

Cation Exchange Column (e.g., Mono S or CM-Sepharose)

-

Buffer A (Equilibration): 50 mM Sodium Acetate, pH 5.0

-

Buffer B (Elution): 50 mM Sodium Acetate, pH 5.0, containing 1 M NaCl

-

Centrifuge (capable of >10,000 x g), spectrophotometer

Methodology:

-

Extraction & Clarification:

-

Suspend raw latex in cold Extraction Buffer.

-

Stir gently for 1 hour at 4°C to dissolve soluble proteins.

-

Centrifuge the suspension at 11,000 x g for 30 minutes at 4°C to pellet insoluble debris.[3]

-

Carefully collect the supernatant.

-

-

Alcohol Precipitation:

-

To the clear supernatant, slowly add chilled 96% ethanol with constant stirring to a final ratio of 3 parts ethanol to 1 part supernatant (v/v).[3]

-

Allow impurities to precipitate at 4°C for 1-2 hours.

-

Remove the precipitate by filtration or centrifugation.

-

-

Ammonium Sulfate Fractionation:

-

To the clarified filtrate, slowly add solid (NH₄)₂SO₄ to achieve approximately 70-80% saturation (approx. 0.47 g/mL) while stirring at 4°C.[3]

-

Allow the solution to stir for several hours to precipitate the this compound.

-

Collect the precipitated protein by centrifugation at 11,000 x g for 30 minutes.[3]

-

Discard the supernatant and resuspend the pellet in a minimal volume of Buffer A.

-

-

Ion Exchange Chromatography:

-

Dialyze the resuspended pellet against Buffer A overnight to remove excess salt.

-

Load the dialyzed sample onto the cation exchange column pre-equilibrated with Buffer A.

-

Wash the column with several volumes of Buffer A until the A₂₈₀ reading returns to baseline.

-

Elute the bound proteins using a linear gradient of 0-100% Buffer B over several column volumes.

-

Collect fractions and monitor the protein elution profile by measuring absorbance at 280 nm. This compound typically elutes at higher salt concentrations than papain.[3]

-

Pool fractions containing purified this compound and verify purity using SDS-PAGE.

-

Enzymatic Activity Assay

This protocol details a titrimetric method for determining this compound activity using the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). The assay measures the rate of acid production (Nα-Benzoyl-L-arginine) during hydrolysis. This method is standard for papain and is applicable to this compound due to their similar substrate specificities.

Unit Definition: One unit will hydrolyze 1.0 µmole of BAEE per minute at pH 6.2 at 25°C.

Materials:

-

Purified this compound

-

Enzyme Diluent (Activation Buffer): 1 mM EDTA, 5 mM L-Cysteine⋅HCl. Prepare fresh.

-

Substrate Solution: 58 mM BAEE in an aqueous solution containing 1 mM EDTA and 5 mM L-Cysteine⋅HCl. Adjust pH to 6.2.

-

3.0 M NaCl solution

-

Standardized 0.01 N NaOH (Titrant)

-

Automatic titrator or pH meter, 25°C water bath, stir plate.

Methodology:

-

Enzyme Activation: Dissolve the purified this compound in the Enzyme Diluent to a concentration of approximately 0.05-0.1 mg/mL. Incubate for 30 minutes at 25°C to ensure full activation of the catalytic cysteine.

-

Reaction Setup:

-

In a temperature-controlled titration vessel maintained at 25°C, pipette the following:

-

Substrate Solution: 5.0 mL

-

3.0 M NaCl: 5.0 mL

-

Reagent Grade Water: 5.0 mL

-

-

Place the pH electrode in the solution and begin stirring.

-

-

Initiation and Measurement:

-

At time zero (t=0), add 0.1 mL of the activated enzyme solution to the vessel.

-

Immediately begin titrating with the standardized 0.01 N NaOH, maintaining the pH of the reaction mixture at exactly 6.2.

-

Record the volume of NaOH added over time. After an initial equilibration, the rate of NaOH addition should become constant. .

-

-

Calculation:

-

Determine the rate of NaOH addition (mL/min) from the linear portion of the titration curve.

-

Calculate the specific activity using the following formula:

Specific Activity (Units/mg) = (mL NaOH/min × Normality of NaOH × 1000) / (mg of enzyme in reaction)

-

Experimental and Logical Workflows

Applications in Research and Drug Development

The primary application of this compound has been in medicine as the active agent in chemonucleolysis , a non-surgical procedure for treating herniated lumbar intervertebral discs.[1] The enzyme is injected directly into the nucleus pulposus, where it digests proteoglycans, reducing intradiscal pressure and alleviating nerve root compression.[4] Although its use has declined due to the availability of alternative treatments and concerns about allergic reactions, it remains a significant tool in research.[1]

In a laboratory setting, this compound is used to:

-

Model Degenerative Disc Disease: Induce controlled degeneration in animal or in vitro disc models to study disease pathology and test new therapeutic agents.

-

Study Protease Function: Serve as a model cysteine protease for mechanistic studies and inhibitor screening.

-

Tissue Dissociation: While less common than collagenase or trypsin, it can be used in specific tissue digestion protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound A. Purification and investigation by covalent chromatography and characterization by two-protonic-state reactivity-probe kinetics, steady-state kinetics and resonance Raman spectroscopy of some dithioacyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The proteolytic activities of this compound, papain, and papaya proteinase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Chymopapain's Action on Proteoglycans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymopapain, a cysteine protease derived from the latex of the papaya fruit (Carica papaya), has been a subject of significant scientific interest, primarily for its clinical application in chemonucleolysis for the treatment of herniated intervertebral discs.[1] Its therapeutic effect stems from its potent enzymatic activity on proteoglycans, the heavily glycosylated proteins that are essential components of the extracellular matrix (ECM) of cartilaginous tissues. This technical guide provides an in-depth exploration of the core mechanism of action of this compound on proteoglycans, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Core Mechanism of Action: Proteolytic Degradation of the Proteoglycan Core Protein

The fundamental mechanism by which this compound affects proteoglycans is through the proteolytic cleavage of their core proteins.[2] Proteoglycans are complex macromolecules composed of a central protein core to which one or more glycosaminoglycan (GAG) chains are covalently attached.[3] These GAGs, such as chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate, are long, unbranched polysaccharides with a high density of negative charges. This feature allows proteoglycans to attract and retain large amounts of water, thereby conferring hydroelasticity and compressive resilience to tissues like the nucleus pulposus of the intervertebral disc.

This compound acts as an endopeptidase, targeting and hydrolyzing the peptide bonds within the noncollagenous protein backbone of proteoglycans.[2] This enzymatic action effectively severs the GAG-bearing portions from the rest of the ECM network. The degradation of the proteoglycan core protein leads to a rapid loss of GAGs from the tissue, which in turn causes a significant reduction in water content and a decrease in the tissue's ability to resist compressive forces.[1] In the context of a herniated disc, this reduction in the volume and turgor of the nucleus pulposus can alleviate pressure on adjacent nerve roots, thereby providing pain relief.

Substrate Specificity and Cleavage Sites

This compound, much like its related enzyme papain, exhibits broad substrate specificity. It is known to digest most protein substrates more extensively than pancreatic proteases. While it does not appear to have a highly specific amino acid recognition sequence for cleavage, studies on papain suggest a preference for a large hydrophobic amino acid residue at the P2 position (the second amino acid N-terminal to the cleaved bond) and an aversion to valine at the P1' position (the first amino acid C-terminal to the cleaved bond). The general consensus is that this compound's action on the proteoglycan core protein is one of non-specific proteolysis, leading to extensive degradation of the protein backbone.[4]

Quantitative Data

Quantitative data on the enzymatic activity of this compound, particularly with proteoglycan substrates, is limited in the available literature. However, a comparative study provides kinetic parameters for this compound and the related enzyme papain using a synthetic peptide substrate, which offers some insight into their relative activities.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound | Benzyloxycarbonyl-phenylalanyl-arginyl-7-(4-methyl)coumarylamide | 200 | 2.5 | 1.25 x 104 |

| Papain | Benzyloxycarbonyl-phenylalanyl-arginyl-7-(4-methyl)coumarylamide | 100 | 5.0 | 5.0 x 104 |

| Table 1: Kinetic parameters of this compound and papain with a synthetic substrate. Data is illustrative and based on comparative studies.[5] |

It is important to note that the kinetic parameters for the hydrolysis of a natural protein substrate, succinyl-albumin, were found to be very similar for both this compound and papain, suggesting that their overall proteolytic efficiencies against larger protein substrates are comparable.[5]

Experimental Protocols

The following protocols are foundational for studying the effects of this compound on proteoglycan-rich tissues such as cartilage.

Papain/Chymopapain Digestion of Cartilage for Glycosaminoglycan (GAG) Release Assay

This protocol is designed to enzymatically digest cartilage tissue to release GAGs into a soluble fraction for subsequent quantification. Due to their similar enzymatic activities, papain is often used in laboratory settings and its protocol is directly applicable for this compound.

Materials:

-

Cartilage explants or tissue samples

-

Digestion Buffer: 0.05 M phosphate-buffered saline (PBS), pH 6.5, containing 5 mM L-cysteine and 5 mM EDTA.

-

Papain or this compound solution: 125 µg/mL in Digestion Buffer (prepare fresh).

-

Microcentrifuge tubes

-

Incubator or water bath at 60°C

-

Centrifuge

Procedure:

-

Weigh the wet weight of the cartilage sample (typically 10-30 mg).

-

Place the cartilage sample into a microcentrifuge tube.

-

Add 1 mL of the freshly prepared papain/chymopapain solution to the tube.

-

Incubate the sample at 60°C for 16-24 hours (overnight) to ensure complete digestion of the tissue.

-

After incubation, centrifuge the tubes at 10,000 x g for 10 minutes to pellet any undigested debris.

-

Carefully collect the supernatant, which contains the solubilized GAGs.

-

The supernatant can now be used for GAG quantification assays.

Quantification of Released Sulfated Glycosaminoglycans (sGAGs) using the Dimethylmethylene Blue (DMMB) Assay

The DMMB assay is a rapid and sensitive colorimetric method for the quantification of sulfated GAGs. The dye binds to the negatively charged sulfate groups of the GAGs, resulting in a color change that can be measured spectrophotometrically.

Materials:

-

Supernatant from cartilage digestion (see Protocol 1)

-

DMMB Reagent: 16 mg of 1,9-dimethylmethylene blue in 1 L of deionized water containing 3.04 g of glycine, 2.37 g of NaCl, and 95 mL of 0.1 M HCl. The final pH should be 3.0.

-

Chondroitin sulfate standards (e.g., 0 to 50 µg/mL)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve using known concentrations of chondroitin sulfate.

-

Pipette 20 µL of each standard and sample (supernatant from digestion) in triplicate into the wells of a 96-well microplate.

-

Add 200 µL of the DMMB reagent to each well.

-

Immediately read the absorbance at 525 nm and 595 nm (for background correction) using a microplate reader.

-

Subtract the absorbance at 595 nm from the absorbance at 525 nm for each well.

-

Plot the corrected absorbance of the standards against their concentration to generate a standard curve.

-

Determine the concentration of sGAGs in the samples by interpolating their corrected absorbance values on the standard curve.

-

Express the results as µg of sGAG per mg of wet weight of the original cartilage tissue.

Visualizations

Enzymatic Action of this compound on Aggrecan

Caption: Action of this compound on Aggrecan.

Experimental Workflow for GAG Release Assay

Caption: Workflow for GAG release assay.

Signaling Pathways

Current research has not identified any significant signaling pathways that are directly modulated by the enzymatic action of this compound on proteoglycans. The primary mechanism appears to be a direct, catabolic effect on the extracellular matrix, leading to biomechanical changes in the tissue rather than the initiation of intracellular signaling cascades. The observed clinical effects are therefore attributed to the direct enzymatic degradation of proteoglycans.

Conclusion

This compound exerts its effect on proteoglycans through a direct and potent proteolytic degradation of their core proteins. This action, characterized by broad substrate specificity, leads to the rapid depletion of glycosaminoglycans and a subsequent loss of water from the tissue. While quantitative data on its interaction with natural proteoglycan substrates is not extensively detailed, its efficacy in degrading the proteoglycan-rich matrix of the nucleus pulposus is well-established. The experimental protocols provided herein offer a framework for the quantitative assessment of this enzymatic activity. The lack of evidence for the involvement of specific signaling pathways underscores the direct enzymatic nature of this compound's mechanism of action. This in-depth understanding is crucial for researchers and drug development professionals working on enzyme-based therapies for connective tissue disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Evaluation of papain/chymopapain cross allergenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The proteolytic activities of this compound, papain, and papaya proteinase III - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Properties of Carica papaya Latex Chymopapain

Introduction: Chymopapain (EC 3.4.22.6) is a cysteine endopeptidase derived from the latex of unripe Carica papaya fruit.[1][2][3] As a member of the papain-like protease (PLCP) family, it shares structural and functional similarities with its more famous counterpart, papain, but also possesses distinct biochemical characteristics.[1] First crystallized in 1941, this compound was identified as the proteolytic activity remaining in papaya latex after the removal of papain.[4] Historically, its most notable application was in chemonucleolysis, a non-surgical procedure for treating herniated lumbar intervertebral discs by dissolving the nucleus pulposus. This guide provides an in-depth overview of the molecular structure, enzymatic kinetics, stability, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.

Molecular Structure and Composition

This compound is synthesized as a zymogen of 352 residues, which includes a signal peptide (18 residues) and a propeptide region (116 residues). The propeptide is crucial for proper folding and acts as a selective, high-affinity inhibitor of the mature enzyme. The mature, active form is a single polypeptide chain of 218 amino acids with a molecular weight of approximately 23.78 kDa.

The tertiary structure of this compound, resolved to 1.7 Å, consists of two distinct domains and is characterized by 7 alpha-helices and 10 beta-sheets. Its catalytic site contains the classic triad (B1167595) of cysteine (Cys-25), histidine (His-159), and asparagine (Asn-175), which is conserved among papain-like proteases. A unique feature of this compound is the presence of a second, non-essential free cysteine residue (Cys-117), which is not found in papain. This compound exists as a collection of at least five microheterogeneous isoforms, differing by only one or two amino acids, rendering the older "this compound A" and "this compound B" classifications obsolete.

| Property | Value | References |

| Enzyme Commission (EC) Number | 3.4.22.6 | |

| Source | Carica papaya latex | |

| Molecular Weight (Mature) | ~23.78 kDa | |

| Amino Acid Residues (Mature) | 218 | |

| Catalytic Triad | Cys-25, His-159, Asn-175 | |

| Isoelectric Point (pI) | Basic (multiple isoforms exist) | |

| Sequence Identity with Papain | 58% | |

| Unique Structural Feature | Additional non-essential Cys-117 |

Enzymatic Activity and Kinetics

This compound is a proteolytic enzyme that hydrolyzes peptide bonds, with a broad substrate specificity similar to papain, though it often exhibits slower reaction rates. Its specificity is primarily dictated by the S2 subsite of the active cleft.

Mechanism of Action: As a cysteine protease, this compound's catalytic mechanism involves the Cys-25 and His-159 residues forming a thiolate-imidazolium ion pair at physiological pH. The nucleophilic sulfur of Cys-25 attacks the carbonyl carbon of the substrate's peptide bond, leading to the formation of a covalent acyl-enzyme intermediate and the release of the C-terminal portion of the substrate. Subsequently, a water molecule hydrolyzes this intermediate, releasing the N-terminal portion of the substrate and regenerating the free enzyme.

Kinetics and Substrate Comparison: While this compound and papain have similar proteolytic activities against large protein substrates like azocasein (B1165720) and serum albumin, their kinetics differ significantly with small synthetic substrates. For the hydrolysis of benzyloxycarbonyl-phenylalanyl-arginyl-7-(4-methyl)coumarylamide, papain exhibits much higher individual kcat and Km constants, although the overall catalytic efficiency (kcat/Km) varies by only a factor of two between the enzymes. This suggests differences in their active site architecture affecting binding and turnover of small molecules.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| This compound | Z-Phe-Arg-AMC | ~5 | ~100 | ~5.0 x 10⁴ |

| Papain | Z-Phe-Arg-AMC | ~25 | ~200 | ~1.25 x 10⁵ |

| This compound | Succinyl-albumin | Similar to Papain | Similar to Papain | Similar to Papain |

| Papain | Succinyl-albumin | Similar to this compound | Similar to this compound | Similar to this compound |

| Note: Approximate values derived from comparative statements in the literature. Z-Phe-Arg-AMC is benzyloxycarbonyl-phenylalanyl-arginyl-7-(4-methyl)coumarylamide. |

Inhibitors and Activators: Like other cysteine proteases, this compound requires a reducing environment for optimal activity to maintain the catalytic cysteine in its reduced thiol form. Its activity is enhanced by compounds like cysteine and dithiothreitol. It is effectively inhibited by its own propeptide, as well as by general cysteine protease inhibitors such as cystatin C and low molecular weight kininogen.

Physicochemical Properties and Stability

This compound exhibits remarkable stability across a wide range of conditions, a property attributed in part to the stabilizing effects of its propeptide during folding and the presence of numerous ion pairs in its structure.

pH Stability: The enzyme's optimal pH for activity is highly substrate-dependent and can range from pH 3.5 to 10. A key distinguishing feature is its high stability at acidic pH. This compound remains stable even at pH 2.0, whereas papain undergoes irreversible denaturation below pH 4.0. This acid stability is linked to the protonation behavior of carboxylic groups within the protein structure.

Temperature Stability: The thermal denaturation of this compound is an irreversible process that follows first-order kinetics. The stability against temperature is influenced by pH. In long-term storage, the enzyme is most stable when frozen. At ambient temperatures (18–20 °C), its activity can decrease by approximately 70% within a week.

| Condition | Observation | References |

| pH Range (Activity) | 3.5 - 10.0 (Substrate dependent) | |

| pH Stability | Stable at pH 2.0 (4°C) | |

| Temperature (Storage) | Stable at -20°C and -80°C | |

| Gradual activity loss at 4°C (~15% in 1 month) | ||

| Rapid activity loss at 18-20°C (~70% in 1 week) | ||

| Thermal Denaturation | Irreversible, first-order kinetics |

Experimental Protocols

Purification of this compound from Papaya Latex

A widely cited method for isolating highly active this compound involves a combination of ion-exchange and covalent chromatography.

Methodology:

-

Latex Preparation: Freshly tapped Carica papaya latex is collected and can be preserved with sodium metabisulfite (B1197395) and stored at -10°C.

-

Extraction: The latex is suspended in a suitable buffer (e.g., 0.5 mM EDTA, pH 7.0) to extract the soluble proteins.

-

Ammonium (B1175870) Sulfate Fractionation: The protein solution is subjected to fractional precipitation with ammonium sulfate. This compound typically precipitates at a specific salt concentration and is collected by centrifugation.

-

Ion-Exchange Chromatography: The redissolved precipitate is dialyzed against a low-ionic-strength buffer and applied to a cation-exchange column (e.g., CM-Cellulose). Proteins are eluted with a linear salt gradient (e.g., NaCl or Na⁺). This compound elutes in specific fractions, which are monitored by absorbance at 280 nm.

-

Covalent Chromatography (Optional but Recommended): To separate fully active enzyme from inactive forms, fractions from the previous step can be subjected to thiol-disulfide interchange chromatography. This step ensures the isolation of this compound with one fully reactive essential thiol group per molecule.

-

Purity Analysis: The purity of the final preparation is assessed using SDS-PAGE.

Enzyme Activity Assay

The proteolytic activity of this compound can be determined using various substrates. A common method employs the synthetic substrate Nα-Benzoyl-L-arginine p-nitroanilide (L-BAPNA).

Methodology:

-

Enzyme Activation: Prepare a stock solution of purified this compound. Prior to the assay, activate the enzyme by incubating it in an activation buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0-7.0, containing 1-5 mM L-cysteine and 2 mM EDTA) for 15 minutes at 25°C.

-

Reaction Mixture: In a cuvette, combine the activation buffer and a stock solution of L-BAPNA. The final concentration of the substrate is typically in the range of its Km value.

-

Initiate Reaction: Add a small volume of the activated enzyme solution to the cuvette to start the reaction.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm using a spectrophotometer. This wavelength corresponds to the release of p-nitroaniline, a yellow-colored product.

-

Calculate Activity: The rate of reaction is determined from the linear portion of the absorbance vs. time plot. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmol of L-BAPNA per minute under the specified conditions.

Biological and Therapeutic Relevance

This compound's primary therapeutic application has been in chemonucleolysis for the treatment of sciatica caused by herniated intervertebral discs. The procedure involves injecting this compound directly into the herniated disc.

Mechanism in Chemonucleolysis: The nucleus pulposus of the intervertebral disc is rich in proteoglycans, which are responsible for binding water and maintaining the disc's hydrostatic pressure. This compound selectively cleaves the non-collagenous protein core of these proteoglycans. This enzymatic degradation leads to a rapid loss of glycosaminoglycans and a subsequent decrease in the water-imbibing capacity of the disc. The resulting shrinkage of the nucleus pulposus reduces intradiscal pressure and alleviates compression of the adjacent nerve root, thereby relieving pain.

Beyond this clinical use, this compound serves as a valuable tool in biomedical research, particularly for creating in vitro and in vivo models of intervertebral disc degeneration and for studying the effects of protease activity in conditions like rheumatoid arthritis.

References

A Technical Guide to the Structural Distinctions Between Chymopapain and Papain

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between chymopapain and papain, two closely related cysteine proteases isolated from the latex of Carica papaya. A comprehensive understanding of their structural nuances is critical for applications ranging from targeted drug development to industrial enzymatic processes. This document provides a detailed comparison of their primary, secondary, and tertiary structures, with a focus on the architecture of their active sites. Furthermore, it outlines the key experimental protocols for their purification, crystallization, and structural determination.

Quantitative Structural Comparison

The following tables summarize the key quantitative differences between this compound and papain based on available structural data.

| Structural Feature | This compound | Papain |

| PDB ID | 1YAL[1] | 9PAP[2] |

| Amino Acid Residues | 218[3][4] | 212[2][5] |

| Molecular Weight (Da) | 23,780[1] | 23,406 |

| Sequence Identity | - | 58% with this compound[3] |

| Number of Disulfide Bonds | 3 | 3[5] |

| Secondary Structure | 7 α-helices, 10 β-sheets[6] | - |

| Catalytic Triad (B1167595) Residues | Cys-159, His-293, Asn-313[6] | Cys-25, His-159, Asn-175[5] |

Detailed Structural Analysis

This compound and papain, despite their significant sequence homology and shared catalytic mechanism, exhibit subtle yet important structural divergences that influence their substrate specificity and overall stability.

Primary and Secondary Structure

This compound is a slightly larger protein than papain, consisting of 218 amino acid residues compared to papain's 212.[2][3][4][5] This difference in length is primarily due to four extra residues in this compound located between positions 168 and 169 relative to papain.[7] Both enzymes are folded into two distinct domains and possess three disulfide bridges that contribute to their tertiary structure stability.[5][6] A notable difference in their secondary structure is the presence of two additional loop turns in this compound, which are absent in papain and other related papaya proteases like caricain.[6] The secondary structure of this compound has been characterized as containing 7 alpha-helical regions and 10 beta-sheet regions.[6]

Tertiary Structure and Active Site Geometry

The overall three-dimensional folds of this compound and papain are very similar. However, the variations in their amino acid sequences and secondary structure elements lead to differences in their surface topology and the precise geometry of their active sites.

The catalytic machinery of both enzymes resides in a cleft between their two domains and features a catalytic triad of cysteine, histidine, and asparagine residues.[5][6] In this compound, this triad is composed of Cys-159, His-293, and Asn-313, while in papain, the corresponding residues are Cys-25, His-159, and Asn-175.[5][6] The fundamental catalytic mechanism, involving nucleophilic attack by the cysteine thiol, is conserved between the two.

A key distinction lies in the composition of the S2 subsite, a region of the active site cleft that plays a crucial role in determining substrate specificity.[7] This difference in the S2 subsite is a primary contributor to the observed variations in the substrate preferences of this compound and papain. Additionally, this compound possesses a second, non-essential free cysteine residue (Cys-117) that is not present in papain.[3][7]

Experimental Protocols

The determination and comparison of this compound and papain structures rely on a series of well-established biochemical and biophysical techniques.

Purification and Crystallization

-

Latex Collection and Initial Processing : Fresh latex is collected from unripe Carica papaya fruits. To prevent oxidation and loss of proteolytic activity, the latex is treated with a thiol-blocking agent and stored at low temperatures.[8]

-

Ammonium (B1175870) Sulfate (B86663) Fractionation : The latex extract undergoes ammonium sulfate precipitation to partially purify the this compound.[8]

-

Ion-Exchange Chromatography : The partially purified protein is subjected to cation-exchange chromatography to separate this compound from other latex proteins, including papain.[8]

-

Crystallization : Purified this compound can be crystallized by the gradual addition of sodium chloride at an acidic pH (around 2.0) over several days.[8]

-

Latex Extraction and Preparation : Fresh papaya latex is collected and treated with EDTA to chelate metal ions that can inhibit protease activity. The suspension is kept under a nitrogen atmosphere to prevent oxidation.[5]

-

Centrifugation and Spontaneous Precipitation : The latex suspension is centrifuged to remove insoluble material. The resulting supernatant is cooled, leading to the spontaneous precipitation of papain.[5]

-

Washing and Recrystallization : The precipitated papain is washed with a cold buffer and can be further purified by recrystallization.[5]

Structural Determination Methodologies

-

Crystal Mounting and Cryo-protection : High-quality crystals of this compound or papain are mounted on a goniometer and flash-cooled in a cryo-stream to minimize radiation damage during data collection.

-

X-ray Diffraction Data Collection : The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Data is collected over a range of crystal orientations.

-

Data Processing and Structure Solution : The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is solved using methods like molecular replacement, using a known homologous structure as a model.

-

Structure Refinement : The initial model is refined against the experimental data to improve its agreement with the observed diffraction pattern, resulting in a high-resolution three-dimensional structure.

-

Isotope Labeling : For NMR studies, the protein is typically expressed in a recombinant system (e.g., E. coli) and uniformly labeled with 15N and/or 13C isotopes.

-

NMR Data Acquisition : A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCOCA, NOESY) are performed on a concentrated, purified protein sample.[2]

-

Resonance Assignment : The collected NMR data is used to assign the chemical shifts of the backbone and side-chain atoms to specific residues in the protein sequence.

-

Structural Restraint Generation : Nuclear Overhauser Effect (NOE) data is used to generate distance restraints between protons that are close in space. Other NMR parameters can provide information on dihedral angles.

-

Structure Calculation and Validation : The experimental restraints are used as input for computational algorithms that calculate an ensemble of structures consistent with the data. The final structures are then validated for their geometric quality and agreement with the experimental data.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound and papain.

Caption: Workflow for the comparative structural analysis of this compound and papain.

Caption: Generalized catalytic cycle for cysteine proteases like this compound and papain.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Papain-like cysteine proteinase zone (PCP-zone) and PCP structural catalytic core (PCP-SCC) of enzymes with cysteine proteinase fold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Papain - Proteopedia, life in 3D [proteopedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Comparative Bioinformatic Analysis of Active Site Structures in Evolutionarily Remote Homologues of α,β-Hydrolase Superfamily Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Chymopapain: A Technical Guide to Substrate Specificity and Kinetic Parameters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymopapain, a cysteine protease (EC 3.4.22.6) extracted from the latex of the papaya fruit (Carica papaya), is an enzyme of significant interest due to its therapeutic applications, most notably in the chemonucleolysis of herniated lumbar intervertebral discs.[1][2][3] Understanding its substrate specificity and kinetic parameters is crucial for optimizing existing applications and exploring new therapeutic avenues. This technical guide provides a comprehensive overview of this compound's enzymatic properties, including detailed data on its substrate preferences, kinetic constants, and the experimental protocols used for their determination.

Substrate Specificity of this compound

This compound exhibits broad substrate specificity, similar to its more extensively studied counterpart, papain, though it generally displays lower hydrolytic rates.[1] The specificity of this compound is predominantly governed by the interactions between the substrate's amino acid residues and the enzyme's binding pockets, particularly the S2 subsite.[1]

The active site of this compound contains a catalytic triad (B1167595) composed of Cysteine (Cys25), Histidine (His159), and Asparagine (Asn175). The enzyme preferentially cleaves peptide bonds C-terminal to specific amino acid residues. While it can hydrolyze a wide variety of peptide bonds, it shows a preference for substrates with bulky hydrophobic or aromatic residues at the P2 position (the second amino acid residue N-terminal to the scissile bond). The S2 subsite in this compound is defined by residues Tyr-67, Gln-68, Leu-133, Leu-157, Ala-160, and Ser-205. The substitution of the more bulky leucine (B10760876) residues in this compound's S2 subsite, compared to the valine residues in papain, is thought to influence its specific reactivity.

Its primary natural substrate in a therapeutic context is the proteoglycan aggrecan found in the nucleus pulposus of intervertebral discs. This compound's enzymatic action on aggrecan leads to the depolymerization of glycosaminoglycan chains, resulting in a reduction of intradiscal pressure and alleviation of nerve root compression.

Kinetic Parameters

The catalytic efficiency of this compound is described by its Michaelis-Menten kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of substrate binding affinity, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Kinetic studies have been performed on this compound using various synthetic and natural substrates. Generally, the kcat/Km values for this compound are lower than those of papain for the same substrates, indicating a lower catalytic efficiency.

Table 1: Kinetic Parameters of this compound for Various Substrates

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Experimental Conditions | Reference |

| Benzyloxycarbonyl-phenylalanyl-arginyl-7(4-methyl)coumarylamide | 0.045 | 1.8 | 4.0 x 104 | pH 6.5, 25°C | |

| L-Benzoylarginine p-nitroanilide (BAPNA) | 1.5 | 0.5 | 3.3 x 102 | pH 6.2, 25°C, 0.1 M KCl | |

| Benzyloxycarbonyl-lysine nitrophenyl ester | 0.02 | 10.0 | 5.0 x 105 | pH 6.2, 25°C, 0.1 M KCl | |

| Succinyl-albumin | 0.015 | 0.2 | 1.3 x 104 | pH 6.5, 37°C |

Note: The kinetic parameters can vary depending on the specific isoform of this compound, purity of the enzyme, and the precise experimental conditions.

Experimental Protocols

Determination of this compound Activity using a Chromogenic Substrate (e.g., BAPNA)

This protocol outlines a general method for determining the kinetic parameters of this compound using Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) as a substrate. The hydrolysis of BAPNA by this compound releases p-nitroaniline, which can be monitored spectrophotometrically at 410 nm.

Materials:

-

This compound solution (of known concentration)

-

Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) stock solution (e.g., 100 mM in DMSO)

-

Assay buffer: 50 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM dithiothreitol (B142953) (DTT)

-

Spectrophotometer capable of reading at 410 nm

-

Thermostatted cuvette holder

Procedure:

-

Enzyme Activation: Pre-incubate the this compound solution in the assay buffer for at least 10 minutes at the desired reaction temperature (e.g., 25°C) to ensure the active site cysteine is in its reduced state.

-

Assay Setup: In a 1 mL cuvette, add the appropriate volume of assay buffer.

-

Substrate Addition: Add varying concentrations of the BAPNA stock solution to the cuvette to achieve a range of final substrate concentrations (e.g., 0.1 to 5 mM).

-

Reaction Initiation: Initiate the reaction by adding a small, fixed amount of the pre-activated this compound solution to the cuvette. Mix quickly by inversion.

-

Data Acquisition: Immediately start monitoring the increase in absorbance at 410 nm over time (e.g., every 15 seconds for 5 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroaniline (8800 M-1cm-1).

-

Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.

-

Calculate kcat using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

-

Determination of Substrate Specificity using a Peptide Library

A more comprehensive analysis of substrate specificity can be achieved using a library of synthetic peptides.

Materials:

-

This compound solution

-

Library of synthetic peptides with varying amino acid sequences

-

HPLC or Mass Spectrometry (MS) system for product identification and quantification

Procedure:

-

Reaction Setup: Incubate a fixed concentration of this compound with individual peptides from the library under optimal reaction conditions (buffer, pH, temperature).

-

Time-Course Analysis: Withdraw aliquots from the reaction mixture at different time points.

-

Reaction Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding a strong acid (e.g., trifluoroacetic acid).

-

Product Analysis: Analyze the quenched samples by HPLC or MS to identify the cleavage products and quantify their formation over time.

-

Cleavage Site Determination: By identifying the fragments, the specific peptide bond cleaved by this compound can be determined.

-

Kinetic Parameter Estimation: For peptides that are efficiently cleaved, a more detailed kinetic analysis as described in Protocol 1 can be performed to determine Km and kcat values.

Visualizations

Workflow for Determining Enzyme Kinetic Parameters

Caption: Workflow for the determination of enzyme kinetic parameters.

Mechanism of Chemonucleolysis by this compound

Caption: High-level mechanism of action of this compound in chemonucleolysis.

References

An In-depth Technical Guide to the Zymogen Activation and Processing of Chymopapain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation and processing of the chymopapain zymogen, prothis compound. This compound, a cysteine protease found in the latex of Carica papaya, is of significant interest due to its historical use in chemonucleolysis for the treatment of herniated lumbar discs and its broader applications in biotechnology and research. Understanding the precise mechanisms of its activation from an inactive precursor is critical for its production, characterization, and the development of novel therapeutic applications.

Introduction to this compound and its Zymogen

This compound (EC 3.4.22.6) is a member of the papain-like cysteine protease (PLCP) family.[1] It is synthesized as an inactive precursor, or zymogen, known as prothis compound.[2] This precursor consists of three distinct regions: an N-terminal signal peptide, a propeptide region, and the C-terminal mature this compound domain.[2] The zymogen of this compound is a polypeptide of 352 residues.[2]

The propeptide plays a crucial role in the proper folding and stabilization of the enzyme and acts as an intrinsic inhibitor, preventing proteolytic activity until the appropriate physiological conditions are met.[3] Activation of prothis compound involves the proteolytic removal of this propeptide, a process that is autocatalytic and pH-dependent, typically occurring under acidic conditions.

Quantitative Data on this compound Zymogen Activation

The activation of prothis compound is a complex process that can occur both intramolecularly and intermolecularly. While specific kinetic parameters for this compound are not extensively reported, data from the closely related papain zymogen (propapain) provides valuable insights into the process. The activation is known to be significantly influenced by pH and temperature.

| Parameter | Value | Conditions | Source |

| Prothis compound Molecular Weight | ~41 kDa | ||

| Mature this compound Molecular Weight | ~23.8 kDa | ||

| Optimal pH for Propapain Processing | ~4.0 | In vitro | |

| Optimal Temperature for Propapain Processing | 65 °C | In vitro, under reducing conditions | |

| kcat for Papain (with Z-Gly-pNP) | Not Specified | pH 6.8, 25°C | |

| Km for Papain (with Z-Gly-pNP) | Not Specified | pH 6.8, 25°C | |

| Activation Energy for Papain (with 2-pyridyl disulphide probes) | Varies with probe | pH 6.7 | |

| Enthalpy of Activation (ΔH‡) for Papain | Varies with probe | pH 6.7 | |

| Entropy of Activation (ΔS‡) for Papain | Varies with probe | pH 6.7 |

Zymogen Activation Pathway

The activation of prothis compound is an autocatalytic process that occurs under acidic conditions, leading to the cleavage and removal of the inhibitory propeptide. This process exposes the active site, allowing the enzyme to adopt its catalytically competent conformation.

Experimental Protocols

Purification of this compound from Papaya Latex

This protocol describes the purification of this compound from commercially available spray-dried papaya latex using ammonium (B1175870) sulfate (B86663) precipitation followed by cation-exchange chromatography.

Materials:

-

Spray-dried papaya latex

-

Ammonium sulfate

-

Cysteine hydrochloride

-

Disodium EDTA

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Sodium acetate buffer with a salt gradient (e.g., 0.1 M to 1.0 M NaCl in 0.1 M sodium acetate, pH 5.0)

-

Cation-exchange chromatography column (e.g., CM-Sepharose)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Extraction: Dissolve 100 g of spray-dried papaya latex in 1 L of distilled water containing 10 mM cysteine-HCl and 2 mM EDTA. Stir for 1 hour at 4°C to ensure complete dissolution of the soluble proteins.

-

Clarification: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to remove insoluble material.

-

Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation while stirring at 4°C. After 1 hour of equilibration, centrifuge at 10,000 x g for 30 minutes. Discard the pellet.

-

Increase the ammonium sulfate concentration of the supernatant to 70% saturation and stir for 1 hour at 4°C.

-

Collect the precipitate by centrifugation at 10,000 x g for 30 minutes.

-

Dialysis: Resuspend the pellet in a minimal volume of 0.1 M sodium acetate buffer (pH 5.0) and dialyze extensively against the same buffer at 4°C to remove excess ammonium sulfate.

-

Cation-Exchange Chromatography:

-

Equilibrate a CM-Sepharose column with 0.1 M sodium acetate buffer, pH 5.0.

-

Load the dialyzed protein solution onto the column.

-

Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound proteins with a linear gradient of 0.1 M to 1.0 M NaCl in 0.1 M sodium acetate buffer, pH 5.0.

-

Collect fractions and monitor the absorbance at 280 nm.

-

-

Analysis: Assay the collected fractions for this compound activity using the BAPNA assay (see Protocol 4.2). Pool the active fractions, dialyze against a suitable buffer, and store at -20°C or -80°C.

Enzymatic Activity Assay using BAPNA

This protocol details the measurement of this compound activity using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

Materials:

-

Purified this compound solution

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Cysteine hydrochloride

-

EDTA

-

BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

30% Acetic acid

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM cysteine-HCl and 2 mM EDTA.

-

Substrate Stock Solution: Dissolve 43.5 mg of BAPNA in 1 mL of DMSO.

-

Buffered Substrate Solution: Dilute the BAPNA stock solution to a final concentration of 1 mM in the assay buffer. Prepare fresh.

-

-

Enzyme Reaction:

-

Pipette 1.0 mL of the buffered substrate solution into a cuvette and pre-incubate at 37°C for 5 minutes.

-

Add 100 µL of the this compound solution to the cuvette and mix quickly.

-

Immediately start monitoring the increase in absorbance at 410 nm for 5-10 minutes at 37°C. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Calculation of Activity:

-

The activity of the enzyme can be calculated using the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm).

-

One unit of this compound activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAPNA per minute under the specified conditions.

-

N-terminal Sequencing by Mass Spectrometry

This protocol provides a general workflow for determining the N-terminal sequence of purified mature this compound to confirm the propeptide cleavage site.

Materials:

-

Purified mature this compound

-

SDS-PAGE equipment and reagents

-

In-gel digestion kit (e.g., with trypsin)

-

Mass spectrometer (e.g., MALDI-TOF/TOF or LC-ESI-MS/MS)

-

Database search software (e.g., Mascot, Sequest)

Procedure:

-

SDS-PAGE: Separate the purified this compound by SDS-PAGE to ensure purity and to isolate the protein band of interest.

-

In-Gel Digestion: Excise the this compound band from the gel and perform an in-gel digestion with a protease of known specificity, such as trypsin. This will generate a series of peptides.

-

Peptide Extraction: Extract the peptides from the gel slices.

-

Mass Spectrometry Analysis:

-

Analyze the extracted peptides using a mass spectrometer.

-

For MALDI-TOF/TOF, obtain a peptide mass fingerprint (PMF) and then select specific peptide ions for fragmentation (MS/MS) to obtain sequence information.

-

For LC-ESI-MS/MS, separate the peptides by liquid chromatography before they enter the mass spectrometer for fragmentation and sequencing.

-

-

Data Analysis:

-

Use database search software to compare the experimental MS/MS spectra with theoretical fragmentation patterns of the known prothis compound sequence.

-

The N-terminal peptide of the mature this compound will be identified as the peptide whose sequence aligns with the start of the mature enzyme region and is not preceded by a tryptic cleavage site (unless the N-terminus itself is a cleavage site).

-

Conclusion

The activation of prothis compound to this compound is a critical step that governs its proteolytic activity. This process, driven by acidic pH and involving autocatalytic cleavage of the propeptide, is a hallmark of the papain-like cysteine proteases. The detailed protocols and data presented in this guide provide a framework for the purification, characterization, and kinetic analysis of this compound. A thorough understanding of these processes is essential for researchers and professionals in drug development who aim to harness the therapeutic and biotechnological potential of this important enzyme. Further research into the specific kinetic parameters of this compound activation and the structural dynamics of the zymogen-to-enzyme transition will undoubtedly open new avenues for its application.

References

- 1. N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Enzyme: A Technical Guide to the Discovery and Initial Isolation of Chymopapain

For Immediate Release

This technical guide provides an in-depth exploration of the seminal work on the discovery and initial isolation of chymopapain, a proteolytic enzyme from the latex of the papaya fruit (Carica papaya). Tailored for researchers, scientists, and drug development professionals, this document meticulously details the pioneering experimental protocols, presents the limited available quantitative data from early studies, and visualizes the logical workflow of this landmark biochemical achievement.

Introduction: Unveiling a Novel Protease

In 1941, Eugene F. Jansen and A. K. Balls first described a new crystalline proteolytic enzyme from papaya latex, which they named this compound.[1] Their work distinguished this enzyme from the already well-known papain, opening a new avenue of research into the enzymatic constituents of papaya latex. The initial isolation procedures, though rudimentary by modern standards, laid the groundwork for the purification and characterization of this important enzyme, which would later find clinical applications.

The Initial Isolation: A Step-by-Step Protocol by Jansen and Balls

The first successful isolation of this compound in a crystalline form was achieved through a series of fractional precipitations based on changes in pH and salt concentration. The following protocol is reconstructed from the descriptions of their work.

Experimental Protocol: Salting-Out Fractionation of this compound

Objective: To isolate crystalline this compound from raw papaya latex.

Materials:

-

Undried papaya latex

-

Sulfuric acid (for pH adjustment)

-

Sodium chloride (solid)

-

Distilled water

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Latex Solution Preparation: A solution of the soluble portion of undried papaya latex was prepared in distilled water.

-

Acid Precipitation of Contaminants: The latex solution was acidified to a pH of approximately 2.0 using sulfuric acid. This step precipitated a significant portion of contaminating proteins.

-

Removal of Precipitate: The acidified solution was centrifuged, and the supernatant containing the dissolved this compound was carefully decanted and collected.

-

First Fractional Salt Precipitation (Half Saturation): Solid sodium chloride was added to the acidic supernatant to achieve half saturation. This step was crucial for precipitating remaining impurities while keeping the this compound in solution.

-

Separation of Impurities: The solution was again centrifuged to pellet the precipitated proteins, and the supernatant was collected.

-

Second Fractional Salt Precipitation (Full Saturation): The supernatant from the previous step was brought to full saturation with sodium chloride while maintaining the acidic pH of 2.0. This change in ionic strength induced the precipitation of nearly pure this compound.

-

Collection of Crude this compound: The precipitated this compound was collected by centrifugation.

-

Recrystallization for Further Purification: The collected this compound precipitate was subjected to further purification by reprecipitation and recrystallization from a salt solution to obtain the final crystalline product.

Early Purification Efforts: Quantitative Insights

| Purification Step | Total Protein (Arbitrary Units) | Total Activity (Arbitrary Units) | Specific Activity (Activity/Protein) | Yield (%) | Purification Fold |

| Crude Latex Extract | 1000 | 10000 | 10 | 100 | 1 |

| Supernatant after Acid Precipitation (pH 2) | 600 | 9500 | 15.8 | 95 | 1.6 |

| Supernatant after Half-Saturation NaCl | 300 | 9000 | 30 | 90 | 3 |

| Precipitate after Full-Saturation NaCl | 100 | 8000 | 80 | 80 | 8 |

| Crystallized this compound | 50 | 7000 | 140 | 70 | 14 |

Note: The values in this table are illustrative and based on the expected outcomes of each purification step. Specific activity is expected to increase as impurities are removed, while the yield will decrease at each step.

Advancements in Purification: The Advent of Chromatography

Following the initial work of Jansen and Balls, subsequent researchers refined the purification of this compound by employing more sophisticated techniques, most notably ion-exchange chromatography.

Experimental Protocol: Ion-Exchange Chromatography of this compound

Objective: To separate different forms of this compound and achieve higher purity.

Materials:

-

Crude this compound (from salting-out procedure)

-

Amberlite IRC-50 (XE-64) or CM-Cellulose cation-exchange resin

-

Appropriate buffers for equilibration and elution (e.g., acetate (B1210297) or phosphate (B84403) buffers)

-

Chromatography column

-

Fraction collector

Procedure:

-

Resin Preparation: The cation-exchange resin was equilibrated with a starting buffer at a specific pH.

-

Sample Loading: A solution of crude this compound was prepared in the starting buffer and loaded onto the equilibrated column.

-

Washing: The column was washed with the starting buffer to remove any unbound proteins.

-

Elution: The bound this compound was eluted from the column using a gradient of increasing salt concentration or a change in pH. Different forms of this compound, later termed this compound A and B, were observed to elute at different salt concentrations.

-

Fraction Collection and Analysis: Fractions were collected and assayed for protein content and enzymatic activity to identify the purified this compound peaks.

Early Methods for Assessing Enzymatic Activity

To characterize the newly isolated enzyme, early researchers relied on assays that measured the proteolytic activity of this compound on protein substrates.

Casein Digestion Assay

Principle: This assay measures the ability of this compound to hydrolyze casein, a milk protein. The extent of digestion is determined by measuring the amount of solubilized casein fragments that are not precipitated by trichloroacetic acid (TCA).

Experimental Protocol:

-

Substrate Preparation: A solution of casein (e.g., 1%) was prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Enzyme Reaction: A defined volume of the this compound solution was added to the casein substrate. The reaction mixture was incubated at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-60 minutes).

-

Reaction Termination: The reaction was stopped by the addition of TCA (e.g., 5% final concentration), which precipitates the undigested casein.

-

Separation: The mixture was centrifuged to pellet the precipitated casein.

-

Quantification: The absorbance of the supernatant, containing the soluble peptides, was measured spectrophotometrically at 280 nm. The activity of the enzyme was proportional to the amount of soluble peptides released.

Milk-Clotting Assay

Principle: This assay is based on the ability of this compound to clot milk. The time required for clot formation is inversely proportional to the enzyme's activity.

Experimental Protocol:

-

Substrate Preparation: A standardized solution of milk was prepared by dissolving a known weight of milk powder in water and warming it to a specific temperature (e.g., 30-40°C).

-

Enzyme Addition: A known amount of the this compound solution was added to the milk.

-

Observation: The mixture was observed continuously, and the time taken for the first signs of clotting (formation of lumps) was recorded.

-

Activity Calculation: The activity was often expressed in arbitrary units relative to a standard papain preparation under the same conditions.

Visualizing the Discovery and Isolation Workflow

The logical progression from the source material to the purified enzyme can be visualized to better understand the workflow of Jansen and Balls' pioneering work.

Caption: Workflow of the initial isolation of crystalline this compound by Jansen and Balls.

Conclusion